
2-(5-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Vorbereitungsmethoden
The synthesis of 2-(5-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid typically involves the reaction of 5-methyl-2-aminobenzenethiol with chloroacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the benzothiazole ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
2-(5-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(5-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound for the development of new drugs. Its derivatives are tested for their efficacy in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(5-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular pathways and targets involved depend on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
2-(5-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid can be compared with other benzothiazole derivatives, such as:
2-(2-Hydroxyphenyl)benzothiazole: Known for its fluorescence properties and used in the development of fluorescent probes.
2-(4-Aminophenyl)benzothiazole: Studied for its potential anticancer activity and used as a building block in drug synthesis.
2-(2-Carboxyphenyl)benzothiazole: Used in the synthesis of coordination compounds and studied for its metal-binding properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H9NO3S |
|---|---|
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
2-(5-methyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3S/c1-6-2-3-8-7(4-6)10(14)15-11(8)5-9(12)13/h2-4H,5H2,1H3,(H,12,13) |
InChI-Schlüssel |
WLJSKDYPVWIDOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(SC2=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



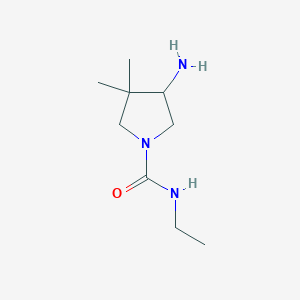
![(2S)-3-[Butyl(methyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13225488.png)
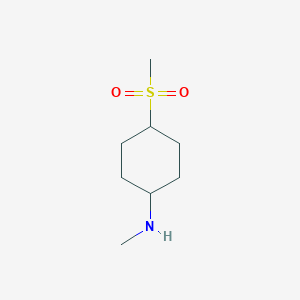
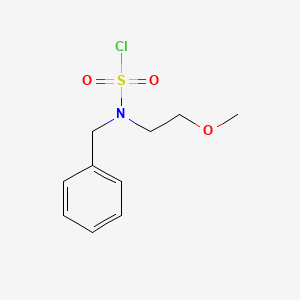
![1-[1-(Aminomethyl)cyclobutyl]-3-(methylamino)propan-2-ol](/img/structure/B13225502.png)
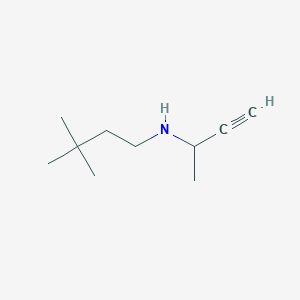
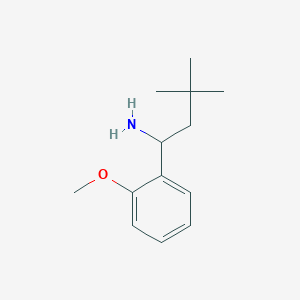

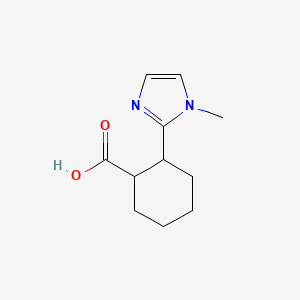
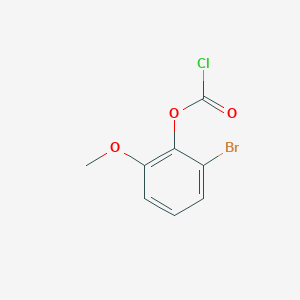
amine](/img/structure/B13225563.png)
![Methyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13225570.png)
![4-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13225577.png)
